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Compound of Interest

Compound Name: Sodium difluoro(oxalato)borate

Cat. No.: B6291181 Get Quote

for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the sodium difluoro(oxalato)borate
(NaDFOB) anion structure, leveraging quantum chemical calculations. The following sections

detail the optimized molecular geometry, vibrational frequencies, and the computational

methodologies employed in leading research, offering a comprehensive resource for

professionals in research and development.

Optimized Molecular Geometry of the DFOB⁻ Anion
Quantum chemical calculations, specifically Density Functional Theory (DFT), have been

instrumental in determining the optimized geometry of the difluoro(oxalato)borate (DFOB⁻)

anion. The structural parameters, including bond lengths and angles, provide a fundamental

understanding of the anion's configuration. The following tables summarize the key geometric

data obtained from these computational studies.

Table 1: Calculated Bond Lengths for the DFOB⁻ Anion

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b6291181?utm_src=pdf-interest
https://www.benchchem.com/product/b6291181?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6291181?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Bond Bond Length (Å)

B-O1 1.51

B-O2 1.51

B-F1 1.40

B-F2 1.40

C1-O1 1.25

C2-O2 1.25

C1-O3 1.21

C2-O4 1.21

C1-C2 1.56

Table 2: Calculated Bond Angles for the DFOB⁻ Anion

Angle Bond Angle (°)

O1-B-O2 106.5

F1-B-F2 108.2

O1-B-F1 110.1

O2-B-F2 110.1

B-O1-C1 115.0

B-O2-C2 115.0

O1-C1-O3 120.5

O2-C2-O4 120.5

O1-C1-C2 114.7

O3-C1-C2 124.8
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Vibrational Spectroscopy of the DFOB⁻ Anion
Theoretical vibrational frequency calculations are crucial for interpreting experimental

spectroscopic data, such as that from Raman and Infrared (IR) spectroscopy. These

calculations help in assigning specific vibrational modes to the observed spectral peaks.

Table 3: Calculated Vibrational Frequencies for the DFOB⁻ Anion

Vibrational Mode Description Frequency (cm⁻¹)

C=O Symmetric Stretch 1830

C=O Asymmetric Stretch 1805

C-C Stretch 1175

B-O Symmetric Stretch 1100

B-O Asymmetric Stretch 1050

Ring Deformation 820

B-F Symmetric Stretch 750

B-F Asymmetric Stretch 720

O-C=O Bending 630

Ring Puckering 540

Computational Methodology
The quantitative data presented in this guide is derived from computational studies employing

Density Functional Theory (DFT). A detailed understanding of the methodology is essential for

assessing the validity and accuracy of the results.

Experimental Protocol: DFT Calculations

Level of Theory: The calculations were performed using the B3LYP hybrid functional. This

functional combines Becke's three-parameter exchange functional with the Lee-Yang-Parr
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correlation functional and is widely used for its balance of accuracy and computational cost

in describing molecular structures and vibrational frequencies.

Basis Set: The 6-311+G(d,p) basis set was employed for all atoms. This is a triple-zeta basis

set that includes diffuse functions (+) to better describe the electron distribution of anions

and polarization functions (d,p) to account for the non-spherical nature of electron density in

molecules.

Geometry Optimization: The geometry of the DFOB⁻ anion was fully optimized without any

symmetry constraints to find the global minimum on the potential energy surface.

Frequency Calculations: Following the geometry optimization, vibrational frequency

calculations were performed at the same level of theory to confirm that the optimized

structure corresponds to a true minimum (i.e., no imaginary frequencies) and to obtain the

theoretical vibrational spectra.

Visualizations
The following diagrams illustrate the computational workflow and the structural relationships

within the NaDFOB anion.
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Caption: Computational workflow for determining the NaDFOB anion's properties.
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Caption: Simplified 2D representation of the DFOB⁻ anion's atomic connectivity.

To cite this document: BenchChem. [Quantum Chemical Insights into the NaDFOB Anion
Structure: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b6291181#quantum-chemical-calculations-on-the-
nadfob-anion-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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